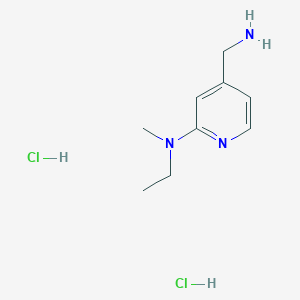

4-(aminomethyl)-N-ethyl-N-methylpyridin-2-amine dihydrochloride

Description

4-(Aminomethyl)-N-ethyl-N-methylpyridin-2-amine dihydrochloride is a pyridine-derived compound featuring an aminomethyl substituent at the 4-position and an N-ethyl-N-methylamine group at the 2-position. The dihydrochloride salt form enhances its solubility and stability, making it suitable for experimental applications. However, according to CymitQuimica’s product catalog, this compound has been discontinued across all available quantities, limiting its current accessibility for research purposes .

Properties

IUPAC Name |

4-(aminomethyl)-N-ethyl-N-methylpyridin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3.2ClH/c1-3-12(2)9-6-8(7-10)4-5-11-9;;/h4-6H,3,7,10H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHVKIHUKQVZEQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C1=NC=CC(=C1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Pyridine Glycine Imine Derivative (Step A)

- Starting materials: Benzophenone glycine imine alkyl ester and a halogenated pyridine derivative.

- Reagents: Trialkylamine base, preferably N,N-diisopropyl N-ethylamine .

- Conditions: The reaction is carried out under anhydrous conditions to form the pyridine glycine imine (PyGI) intermediate.

Nucleophilic Substitution on Pyridine Derivative (Step B)

- The PyGI intermediate reacts with a halogenated pyridine derivative where the leaving group is preferably chlorine.

- A dry inorganic base such as potassium carbonate (K2CO3) or sodium hydride (NaH) is used.

- A phase transfer catalyst such as tetraethylammonium bromide (NEt4Br) facilitates the reaction.

- The solvent is an aprotic polar solvent, typically propionitrile .

- Reaction temperature is maintained at or below 25°C, preferably between 20-25°C.

Hydrochloride Salt Formation (Step C)

- The PyGI solution is treated with aqueous hydrochloric acid.

- The molar ratio of HCl to PyGI is at least 1, optimally between 1 and 5.

- This step converts the intermediate to pyridine glycine ester hydrochloride (PyGE.HCl).

Conversion to Final Product (Step D)

- The PyGE.HCl is heated under reflux in water.

- This step completes the conversion to the target compound, this compound.

- The reflux temperature and time are optimized to maximize yield and purity.

Alternative Preparation Method via Nitroalkane Route

Another industrially relevant method involves:

- Condensation of a halogenopyridine derivative with nitromethane in the presence of a strong base such as potassium tert-butoxide or sodium tert-butoxide in DMSO.

- This yields a 2-nitromethylpyridine derivative.

- Subsequent catalytic hydrogenation in hydrochloric acid using palladium on carbon (Pd/C) reduces the nitro group to an amino group.

- This method is particularly useful for derivatives substituted with electron-withdrawing groups such as trifluoromethyl.

Summary of Key Reaction Parameters and Reagents

| Step | Reaction Description | Key Reagents/Catalysts | Solvent | Temperature (°C) | Notes |

|---|---|---|---|---|---|

| A | Formation of pyridine glycine imine (PyGI) | Benzophenone glycine imine ester, N,N-diisopropyl N-ethylamine | Anhydrous conditions | Ambient | Trialkylamine base critical |

| B | Nucleophilic substitution on pyridine | PyGI, halogenopyridine, K2CO3 or NaH, NEt4Br (phase transfer catalyst) | Propionitrile | 20-25 | Use of aprotic polar solvent essential |

| C | Hydrochloride salt formation | Aqueous HCl | Aqueous | ≤25 | HCl/PyGI molar ratio 1-5 |

| D | Reflux conversion to final compound | PyGE.HCl | Water | Reflux | Heating under reflux completes reaction |

| Alt. | Nitroalkane condensation and hydrogenation | Halogenopyridine, nitromethane, K-tert-butoxide, Pd/C catalyst, HCl | DMSO (condensation), aqueous HCl (hydrogenation) | Ambient (condensation), reflux (hydrogenation) | Catalytic hydrogenation reduces nitro to amine |

Research Findings and Industrial Relevance

- The described methods have been patented and validated for industrial scale synthesis, ensuring reproducibility and scalability.

- The use of phase transfer catalysts and aprotic polar solvents enhances reaction rates and yields.

- The hydrochloride salt formation step is crucial for isolating the compound in a stable, crystalline form suitable for further applications.

- Alternative nitroalkane routes provide flexibility in starting materials and may offer cost advantages depending on availability.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-N-ethyl-N-methylpyridin-2-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert any oxidized forms back to the original amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as halides, thiols, and amines.

Major Products Formed

Oxidation: N-oxides of the pyridine ring.

Reduction: Original amine compound.

Substitution: Derivatives with different substituents replacing the aminomethyl group.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

- The compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical transformations, including alkylation and substitution reactions. For example, it can be used in the synthesis of novel ligands for coordination chemistry, where it may interact with metal ions to form stable complexes that are useful in catalysis and material science.

Coordination Chemistry

- In coordination chemistry, 4-(aminomethyl)-N-ethyl-N-methylpyridin-2-amine dihydrochloride acts as a ligand, facilitating the formation of metal-ligand complexes. These complexes can exhibit unique electronic properties that are valuable for developing sensors or catalysts.

Biological Applications

Biochemical Probes

- The compound has been investigated as a biochemical probe to study enzyme interactions and cellular processes. Its aminomethyl group can participate in hydrogen bonding with enzyme active sites, potentially influencing enzymatic activity.

Pharmacological Research

- Preliminary studies suggest that this compound may have therapeutic potential in treating neurological disorders due to its ability to modulate neurotransmitter systems. Research into its pharmacological properties is ongoing, with a focus on its mechanism of action and efficacy in vivo .

Medical Applications

Potential Therapeutic Uses

- This compound has been explored for its potential as an anti-cancer agent. It may inhibit specific enzymes involved in tumor growth, making it a candidate for further development in cancer therapies .

Drug Development

- The compound's structural characteristics allow it to be modified to enhance potency and selectivity against various biological targets. For instance, structure-activity relationship (SAR) studies have shown that modifications to the pyridine ring can significantly impact its biological activity .

Industrial Applications

Specialty Chemicals Production

- In the industrial sector, this compound is utilized as an intermediate in the production of specialty chemicals and pharmaceuticals. Its ability to undergo various chemical reactions makes it a valuable component in synthetic pathways leading to commercially important products .

Agrochemicals

- The compound's properties also lend themselves to applications in agrochemicals, where it may be used to develop new pesticides or herbicides with enhanced efficacy and reduced environmental impact.

Table 1: Summary of Applications

Case Study: Pharmacological Research

A study investigated the effects of this compound on tumor cell lines. Results indicated that certain modifications to the compound enhanced its inhibitory effects on cancer cell proliferation, suggesting a promising avenue for drug development focused on specific molecular targets involved in cancer progression .

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N-ethyl-N-methylpyridin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride

Core Structure : Pyrimidine ring (vs. pyridine in the target compound).

Substituents :

- 4-amino, 5-aminomethyl, and 2-methyl groups. Salt Form: Dihydrochloride. Empirical Formula: C₆H₁₀N₄ · 2HCl .

Comparison :

- The 2-methyl group may confer steric hindrance, reducing reactivity at the 2-position relative to the N-ethyl-N-methyl group in the target compound.

Thonzylamine Hydrochloride (Neohetramine Hydrochloride)

Core Structure : Pyrimidine ring with ethylenediamine derivatives.

Substituents :

- 2-(Dimethylamino)ethyl and p-methoxybenzyl groups. Salt Form: Hydrochloride (single HCl vs. dihydrochloride in the target compound). Synonyms: Resistab, Novohetramin .

Comparison :

- Pharmacological Use: Marketed as an antihistamine (e.g., Neohetramine), suggesting histamine receptor interactions. The target compound’s lack of aromatic substituents may limit similar applications .

- Solubility: The single hydrochloride salt may reduce aqueous solubility relative to the dihydrochloride form of the target compound.

Tabulated Comparison

Key Findings and Implications

- Structural Differences : Pyridine vs. pyrimidine cores significantly influence electronic properties and binding interactions. The target compound’s dihydrochloride salt enhances solubility compared to Thonzylamine’s single hydrochloride .

- Substituent Effects : Bulky groups (e.g., p-methoxybenzyl in Thonzylamine) may enhance pharmacological activity, while simpler alkylamines (e.g., N-ethyl-N-methyl in the target compound) could prioritize metabolic stability .

Biological Activity

Overview

4-(aminomethyl)-N-ethyl-N-methylpyridin-2-amine dihydrochloride is a pyridine derivative known for its diverse biological activities. This compound features a pyridine ring with an aminomethyl group at the 4-position and an N-ethyl-N-methylamine group at the 2-position, which contributes to its unique chemical properties and potential therapeutic applications.

The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions allow for the synthesis of more complex organic molecules and derivatives that may exhibit enhanced biological activity.

Common Reactions

- Oxidation : Can be performed using potassium permanganate or hydrogen peroxide.

- Reduction : Achieved with sodium borohydride or lithium aluminum hydride.

- Substitution : Involves nucleophilic substitution at the aminomethyl group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It acts as a ligand, binding to receptors or enzymes, which modulates their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, potentially leading to therapeutic effects in various conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been explored for its effectiveness against various bacterial strains and fungi.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 14 | 64 |

| Bacillus subtilis | 16 | 32 |

| Candida albicans | 15 | 64 |

| Escherichia coli | 8 | 1024 |

| Pseudomonas aeruginosa | 8 | 1024 |

The compound demonstrated good activity against Gram-positive bacteria and yeast, while showing weaker activity against Gram-negative bacteria .

Anticancer Activity

Studies have also explored the potential anticancer properties of this compound. It has been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific pathways and molecular targets involved remain an active area of research.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of the compound against clinical isolates of bacteria and fungi. Results indicated a strong correlation between concentration and inhibition zone size, suggesting dose-dependent activity .

- Cancer Cell Studies : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve mitochondrial dysfunction and activation of caspases .

- Pharmacokinetics : Preliminary pharmacokinetic studies indicate that the compound has a favorable absorption profile, with studies suggesting potential for oral bioavailability. Further research is needed to fully characterize its metabolic pathways and elimination routes .

Q & A

Q. What synthetic routes are recommended for synthesizing 4-(aminomethyl)-N-ethyl-N-methylpyridin-2-amine dihydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including:

- Step 1 : Formation of the pyridine core with aminomethyl and alkylamine substituents via nucleophilic substitution or reductive amination.

- Step 2 : Salt formation using hydrochloric acid to yield the dihydrochloride.

Optimization strategies include: - Temperature control (e.g., 0–5°C for acid-sensitive intermediates).

- Use of protecting groups (e.g., Boc for amines) to prevent side reactions.

- Purification via recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for structural characterization and purity assessment?

- NMR spectroscopy : Assign peaks for N-ethyl (δ ~1.1–1.3 ppm, triplet) and N-methyl (δ ~2.8–3.0 ppm, singlet) groups. DEPT-135 can confirm CH₂/CH₃ groups in the aminomethyl moiety .

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion).

- X-ray crystallography : Resolve 3D conformation using SHELX programs for refinement .

Q. What are the solubility and stability profiles of this compound, and how can aqueous solubility be enhanced for biological assays?

- Solubility : Freely soluble in water (due to dihydrochloride salt) but poorly in apolar solvents. Solubility can be enhanced using DMSO or PEG-400 as co-solvents.

- Stability : Stable at −20°C for ≥5 years. Monitor degradation via HPLC under accelerated conditions (40°C/75% RH) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Molecular docking : Use software like AutoDock Vina to model binding poses with active sites (e.g., bacterial enzymes for antimicrobial studies).

- MD simulations : Assess dynamic interactions over time (e.g., ligand-receptor stability in lipid bilayers).

- QSAR studies : Corolate structural features (e.g., aminomethyl group) with activity data from PubChem or ChEMBL .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial efficacy) across studies?

- Standardized assays : Use CLSI/MIC guidelines for bacterial strains.

- Control variables : Account for differences in cell lines, solvent systems, or incubation times.

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. How can reaction yields be optimized while minimizing by-products during synthesis?

- Catalyst screening : Test Pd/C or Raney Ni for hydrogenation steps.

- Real-time monitoring : Use TLC or in-situ IR to track intermediate formation.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

Q. How should stability studies be designed under varying pH and temperature conditions?

- Forced degradation : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions.

- Analytical methods : Monitor degradation products via UPLC-MS and quantify stability-indicating parameters (e.g., t90) .

Q. What in vitro assays are suitable for evaluating its biological activity?

- Antimicrobial assays : Broth microdilution for MIC determination against Gram-positive/negative pathogens.

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition).

- Cytotoxicity : MTT assay in mammalian cell lines (e.g., HEK-293) .

Q. How can regioselective modifications of the pyridine ring be achieved for derivative synthesis?

- Directed ortho-metalation : Use LDA to functionalize the 3-position of the pyridine ring.

- Cross-coupling : Suzuki-Miyaura reactions for aryl/heteroaryl substitutions at the 4-position .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

Q. Why do computational predictions of logP or pKa sometimes conflict with experimental values?

- Software limitations : Use multiple tools (e.g., MarvinSuite, ACD/Labs) and average results.

- Experimental validation : Measure logP via shake-flask/HPLC methods and pKa via potentiometric titration .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.